

Thermodynamic Properties of 3-Ethyl-2,3-dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Ethyl-2,3-dimethylpentane** (CAS RN: 16747-33-4), a branched alkane with the molecular formula C_9H_{20} .^{[1][2]} This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic Data

Precise, critically evaluated thermodynamic data for **3-Ethyl-2,3-dimethylpentane** is primarily available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service provided by the National Institute of Standards and Technology.^{[1][3]} While direct access to the complete dataset is restricted, this guide summarizes the types of available data and their corresponding temperature ranges, providing a roadmap for researchers to acquire the necessary information.

Table 1: Summary of Available Thermodynamic and Thermophysical Property Data for **3-Ethyl-2,3-dimethylpentane** from NIST/TRC Web Thermo Tables^{[3][4]}

Property	State	Temperature Range (K)
Entropy	Ideal Gas	200 - 1500
Enthalpy	Ideal Gas	200 - 1500
Entropy	Liquid	250 - 590
Enthalpy	Liquid	173.72 - 577.22
Density	Liquid	180 - 606
Density	Gas	486.406 - 606
Viscosity	Liquid	270 - 600
Viscosity	Gas	420 - 900
Thermal Conductivity	Liquid	200 - 540
Thermal Conductivity	Gas	420 - 900
Heat Capacity at Saturation Pressure	Liquid	Not specified
Enthalpy of Vaporization or Sublimation	Liquid to Gas	Not specified

Experimental and Computational Methodologies

The determination of thermodynamic properties for alkanes like **3-Ethyl-2,3-dimethylpentane** relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. **Calorimetry:** Calorimetry is a primary experimental technique for measuring heat changes associated with chemical reactions or physical transitions, providing data for enthalpy of formation, heat capacity, and enthalpy of phase transitions.^{[5][6]}
- **Static Bomb Combustion Calorimetry:** This method is used to determine the enthalpy of combustion. A sample is ignited in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the

surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.

- **Adiabatic Scanning Calorimetry (ASC):** ASC is employed to measure heat capacity and enthalpies of phase transitions.[7] In this technique, the temperature of the sample is changed in a controlled manner, and the heat required to produce this change is measured. The use of a Peltier-element-based adiabatic scanning calorimeter (pASC) allows for high-resolution enthalpy data.[7]

2. **Vapor Pressure Measurement:** The Knudsen effusion method can be used to determine the vapor pressure of a substance.[5] This involves measuring the rate of effusion of a vapor through a small orifice in a cell at a given temperature. The vapor pressure is then related to the rate of mass loss.

3. **Gas Chromatography:** Correlation-gas chromatography is a technique used to determine vaporization enthalpies.[8] The retention time of the compound on a gas chromatography column is measured at different temperatures. A linear relationship between the logarithm of the retention time and the reciprocal of the absolute temperature can be used to determine the enthalpy of vaporization.

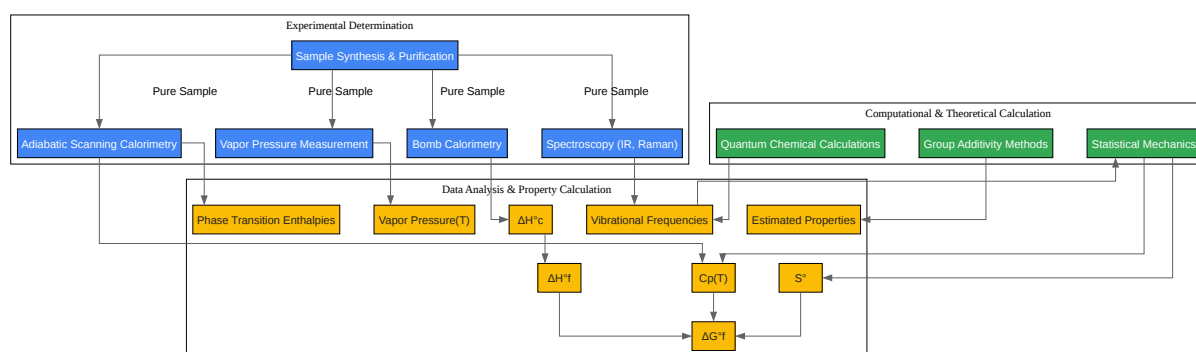
Computational and Theoretical Methods

1. **Statistical Mechanics:** Statistical thermodynamics provides a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a substance.[9] By considering the various energy states of the molecules (translational, rotational, vibrational, and electronic), thermodynamic properties such as entropy, heat capacity, and Gibbs free energy can be calculated. This approach requires knowledge of the molecular structure and vibrational frequencies, which can be obtained from spectroscopic measurements or quantum chemical calculations.

2. **Group Additivity Methods:** Group additivity methods, such as the one developed by Benson, are used to estimate thermodynamic properties.[10] These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. This approach is particularly useful for estimating properties of compounds for which experimental data is unavailable.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and computational calculation of the thermodynamic properties of an alkane like **3-Ethyl-2,3-dimethylpentane**.



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A generalized workflow for determining thermodynamic properties.

As a simple alkane, **3-Ethyl-2,3-dimethylpentane** is not typically involved in biological signaling pathways. Therefore, a diagram illustrating such a pathway is not applicable. The

provided workflow diagram offers a logical representation of the processes involved in generating the thermodynamic data discussed in this guide.

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